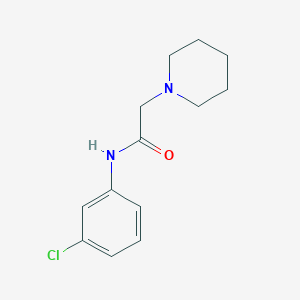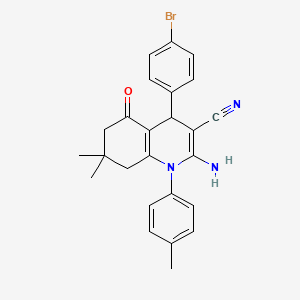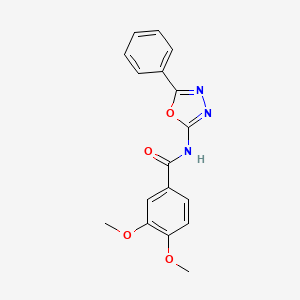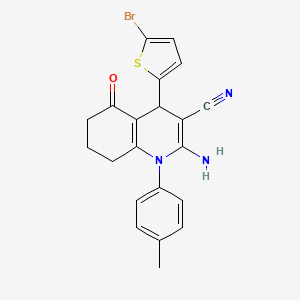![molecular formula C20H11Br4N3O3 B11539462 2,4-dibromo-6-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11539462.png)
2,4-dibromo-6-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with a unique structure. Its systematic name is quite a mouthful, but let’s break it down:
2,4-dibromo: Indicates the presence of bromine atoms at positions 2 and 4 on the phenyl ring.
6-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]: Describes a hydrazone moiety attached to the phenyl ring, with a pyridine derivative and a carbonyl group.
phenyl 3-bromobenzoate: Refers to the benzoate ester group attached to the phenyl ring.
Preparation Methods
Synthetic Routes::
Hydrazone Formation:
- Industrial-scale production methods involve optimizing the synthetic routes mentioned above for efficiency and yield.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions due to the presence of bromine atoms.
Reduction: Reduction reactions can lead to the removal of the carbonyl group or the hydrazone moiety.
Substitution: The bromine atoms are susceptible to substitution reactions.
Common Reagents: Hydrazine hydrate, bromine, bases, and reducing agents.
Major Products: The final compound itself, along with intermediates formed during the synthesis.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential biological activity (e.g., antimicrobial, antitumor).
Medicine: Explored for drug development.
Industry: Employed in the synthesis of specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. It may interact with cellular targets, enzymes, or receptors.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Its intricate structure sets it apart from simpler brominated compounds.
Similar Compounds: Other brominated phenyl derivatives, such as 2,4-dibromoaniline.
Properties
Molecular Formula |
C20H11Br4N3O3 |
|---|---|
Molecular Weight |
660.9 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[(5-bromopyridine-3-carbonyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C20H11Br4N3O3/c21-14-3-1-2-11(4-14)20(29)30-18-12(5-15(22)7-17(18)24)9-26-27-19(28)13-6-16(23)10-25-8-13/h1-10H,(H,27,28)/b26-9+ |
InChI Key |
ARSVVDSNMIGJAE-JQAMDZJQSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)C3=CC(=CN=C3)Br |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)C3=CC(=CN=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-(3-bromophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11539384.png)

![2-({6-[(3-phenylpropanoyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B11539399.png)
![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B11539402.png)
![2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11539424.png)

![N'~1~,N'~3~-bis[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]benzene-1,3-dicarbohydrazide](/img/structure/B11539435.png)



![N-[3,5-bis(2-methylphenoxy)phenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B11539452.png)
![N'-[(E)-(4-iodophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11539466.png)

